2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Description
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol is a phenethyl alcohol derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the phenyl ring. The 2-methylpropoxy group likely enhances lipophilicity, influencing solubility and membrane permeability, which is critical for biological interactions.
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSMESFOPRTDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(2-Methylpropoxy)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 95% .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Used in the treatment of erectile dysfunction and pulmonary arterial hypertension due to its PDE5 inhibitory activity.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Comparison with Similar Compounds
Key Observations :
- Adamantyl substituents (e.g., in 3g) further increase molecular rigidity and thermal stability, as evidenced by its high melting point (210–215°C) .
- Biological Activity : The 2-methylpropoxy group in etofenprox contributes to its pesticidal activity by optimizing hydrophobic interactions with insect targets . Analogously, the natural occurrence of 2-methylpropoxy derivatives in H. undulata essential oils suggests roles in plant defense or medicinal applications .
Biological Activity
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol, also known as (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, is an organic compound characterized by its unique structural features, including a phenyl group substituted with a 2-methylpropoxy group. This compound belongs to the class of alcohols due to the presence of the hydroxyl (-OH) functional group. Its biological activity has garnered interest due to potential applications in pharmaceuticals, particularly in areas such as antioxidant, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties . These properties are primarily attributed to the ability of phenolic compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups to neutralize reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This activity suggests that it could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The structural features of this compound may also contribute to its anti-inflammatory effects . It is believed that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activities of this compound. For instance, assays measuring the compound's ability to scavenge free radicals demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.
| Study Type | Result | Reference |
|---|---|---|
| Antioxidant Assay | 50% reduction in DPPH radical scavenging | |
| Antimicrobial Test | Effective against E. coli and S. aureus | |
| Anti-inflammatory Assay | Inhibition of TNF-alpha production |
Clinical Relevance
While much of the research has focused on in vitro studies, the potential clinical relevance of this compound is noteworthy. The compound's ability to reduce inflammation and oxidative stress could position it as a therapeutic agent in diseases such as arthritis and cardiovascular disorders.
The synthesis of this compound can be achieved through various methods, typically involving alkylation reactions or reduction processes. Understanding its mechanism of action at a molecular level is crucial for elucidating how it interacts with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
